Methyl-L-rhamnopyranoside

説明

Historical Context of L-Rhamnose Derivatives in Research

L-rhamnose is a 6-deoxyhexose sugar found in the cell wall polysaccharides of many bacteria, as well as in various plant and fungal compounds. frontiersin.orgnih.gov Its presence in microorganisms but not in mammals has long made it and its derivatives a subject of scientific inquiry, particularly in the search for antibacterial agents and vaccines. nih.gov Research into L-rhamnose derivatives has expanded over the decades, moving from basic structural elucidation to the synthesis of complex molecules with diverse biological activities. researchgate.net Early studies focused on the isolation and characterization of naturally occurring rhamnose-containing compounds. frontiersin.org This foundational work paved the way for the chemical synthesis of various L-rhamnose derivatives, allowing for more controlled investigations into their structure-activity relationships. researchgate.netscialert.net

Significance of Glycosidic Linkages in Bioactive Compounds

Glycosidic linkages are the covalent bonds that join a carbohydrate (sugar) molecule to another group, which can be another carbohydrate or a non-carbohydrate moiety (the aglycone). creative-proteomics.com These bonds are fundamental to the structure and function of a vast array of bioactive compounds. mdpi.com The stereochemistry of the glycosidic bond—whether it is in the alpha (α) or beta (β) configuration—plays a crucial role in the biological activity of carbohydrates. nih.gov

The hydrolysis of glycosidic bonds, often catalyzed by enzymes called glycoside hydrolases, is a key process in carbohydrate metabolism, enabling the release of sugars for energy. khanacademy.org In the context of drug discovery, modifying the glycosidic linkage or replacing it with a more stable isostere can lead to compounds with enhanced therapeutic properties, such as resistance to enzymatic degradation. glycoforum.gr.jp The structural diversity conferred by different glycosidic linkages allows for a wide range of pharmacological properties, making glycosides valuable targets in the development of new drugs. creative-proteomics.com

Overview of Research Trajectories for Methyl-L-rhamnopyranoside

Current research on this compound is multifaceted, exploring its potential in various scientific domains. One significant area of investigation is its use as a starting material for the synthesis of more complex, biologically active molecules. researchgate.netbanglajol.info By selectively modifying the hydroxyl groups of the rhamnose ring, chemists can create a library of derivatives with diverse functionalities. scialert.netscialert.net

These synthetic derivatives have been investigated for a range of biological activities, including antimicrobial and antifungal properties. researchgate.netscialert.net Furthermore, this compound and its derivatives are being explored in the development of PET imaging probes for distinguishing infections. mdpi.com The compound also serves as a model in physical chemistry studies, for instance, in investigations of molecular dynamics in the glassy state. uni-halle.deacs.org The enzymatic synthesis of oligosaccharides using this compound as an acceptor molecule is another active research area, with potential applications in the chemoenzymatic synthesis of complex carbohydrates of biological interest. pasteur.fr

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related research findings.

Table 1: Properties of Methyl-α-L-rhamnopyranoside

| Property | Value | Source |

| CAS Number | 14917-55-6 | |

| Molecular Formula | C₇H₁₄O₅ | scbt.com |

| Molecular Weight | 178.18 g/mol | scbt.com |

| Melting Point | 107 °C | |

| Appearance | White to Light yellow powder to crystal | tcichemicals.com |

Table 2: Research Applications of this compound Derivatives

| Research Area | Application | Key Findings | Source |

| Antimicrobial Agents | Synthesis of acylated derivatives | Derivatives showed in vitro antibacterial and antifungal activities. | researchgate.netscialert.net |

| PET Imaging | Development of fluorine-18-labeled L-rhamnose derivatives | Potential as PET tracers for various fungal and bacterial strains. | mdpi.com |

| Chemoenzymatic Synthesis | Acceptor molecule for glucansucrases | Synthesis of various disaccharides, some of which are found in pathogenic bacteria. | pasteur.fr |

| Neuroprotective Agents | Synthesis of rhamnopyranoside esters | Some esters showed potential in reducing glutamate-induced neurotoxicity. | researchgate.net |

Chemical Compounds Mentioned

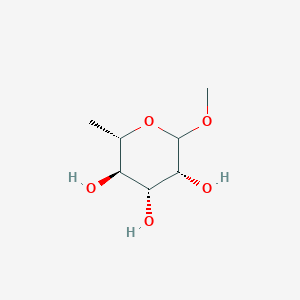

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-UISSTJQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628661 | |

| Record name | Methyl 6-deoxy-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63864-94-8 | |

| Record name | Methyl 6-deoxy-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl L Rhamnopyranoside and Its Derivatives

Regioselective Esterification and Acylation Strategies

Regioselective acylation of methyl-α-L-rhamnopyranoside, which has hydroxyl groups at positions C-2, C-3, and C-4, is a key transformation. The differential reactivity of these secondary hydroxyl groups allows for selective modification under various conditions. The C-2 hydroxyl is often the most reactive due to the anomeric effect, while the C-3 and C-4 hydroxyls present a greater challenge for selective functionalization.

The dibutyltin (B87310) oxide (Bu₂SnO) method is a powerful strategy for the regioselective acylation of diols and polyols. This method involves the formation of a stannylene acetal (B89532) intermediate, which enhances the nucleophilicity of a specific oxygen atom, directing subsequent acylation to that position.

In the case of methyl-α-L-rhamnopyranoside, treatment with dibutyltin oxide followed by an acylating agent allows for selective functionalization. The reaction typically proceeds by first forming a dialkoxytin intermediate. This intermediate enhances the reactivity of one of the hydroxyl groups, most commonly at the C-3 position, towards electrophilic attack by an acyl halide. This selectivity is attributed to the specific coordination of the tin atom within the five-membered ring formed between the C-2 and C-3 hydroxyls. Research has shown that the reaction of methyl-α-L-rhamnopyranoside with dibutyltin oxide, followed by the addition of acyl chlorides like benzoyl chloride in a solvent such as benzene, leads predominantly to the 3-O-acylated product. However, the formation of the 2,3-di-O-acylated product can also occur, with the ratio of products depending on the reaction conditions.

Further studies have explored the regioselectivity of this method with various acylating agents. For instance, the reaction with lauroyl chloride after activation with dibutyltin oxide has been shown to yield the 3-O-lauroyl derivative as the major product. The reaction conditions, including the solvent and the nature of the acylating agent, play a critical role in determining the outcome of the dibutyltin oxide mediated reaction.

Table 1: Dibutyltin Oxide Mediated Regioselective Acylation of Methyl-α-L-rhamnopyranoside

| Acylating Agent | Major Product | Minor Product(s) | Solvent |

| Benzoyl chloride | Methyl 3-O-benzoyl-α-L-rhamnopyranoside | Methyl 2,3-di-O-benzoyl-α-L-rhamnopyranoside | Benzene |

| Lauroyl chloride | Methyl 3-O-lauroyl-α-L-rhamnopyranoside | - | Methanol |

| p-Toluoyl chloride | Methyl 3-O-(p-toluoyl)-α-L-rhamnopyranoside | Methyl 2-O-(p-toluoyl)-α-L-rhamnopyranoside | Benzene |

Direct acylation of methyl-L-rhamnopyranoside without the use of activating agents like organotin compounds often leads to a mixture of products. The regioselectivity of direct acylation is influenced by factors such as the steric and electronic effects of the hydroxyl groups, the nature of the acylating agent, the solvent, and the temperature.

Generally, the C-2 hydroxyl group is the most nucleophilic due to the influence of the anomeric center, making it the primary site of acylation under kinetically controlled conditions. However, the thermodynamic product can differ. For instance, direct acylation with one equivalent of an acyl chloride in a solvent like pyridine (B92270) often yields the 2-O-acyl derivative as the main product, along with smaller amounts of the 3-O- and 4-O-acyl isomers and di-acylated products. The use of bulky acylating agents can enhance selectivity for the less sterically hindered hydroxyl groups.

Enzyme-catalyzed direct esterification offers an alternative approach with high regioselectivity. Lipases, such as those from Candida antarctica (Novozym 435), have been successfully employed for the acylation of methyl-α-L-rhamnopyranoside. These enzymatic reactions are often carried out in organic solvents and can provide access to specific monoesters that are difficult to obtain through conventional chemical methods. For example, enzymatic acylation with fatty acids has been shown to selectively acylate the C-4 position.

To achieve selective derivatization at specific hydroxyl groups, a common strategy involves the use of protecting groups. This multi-step approach entails protecting all but the desired hydroxyl group, performing the acylation or esterification, and then removing the protecting groups.

A widely used method involves the formation of an isopropylidene acetal. The reaction of methyl-α-L-rhamnopyranoside with acetone (B3395972) in the presence of an acid catalyst leads to the formation of methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside, leaving the C-4 hydroxyl group free for subsequent reactions. This intermediate can then be acylated or esterified at the C-4 position. The isopropylidene group can be subsequently removed under acidic conditions to yield the 4-O-acyl derivative.

Alternatively, benzylidene acetals can be employed to protect the C-2 and C-3 positions. Treatment of methyl-α-L-rhamnopyranoside with benzaldehyde (B42025) and a catalyst like zinc chloride forms methyl 2,3-O-benzylidene-α-L-rhamnopyranoside. The free C-4 hydroxyl can then be modified. The benzylidene group can be removed through hydrogenolysis.

For selective modification at the C-2 or C-3 positions, orthogonal protecting group strategies are necessary. This might involve the selective protection of the C-4 hydroxyl with a bulky protecting group like a silyl (B83357) ether (e.g., tert-butyldimethylsilyl or TBDMS), followed by the differentiation of the C-2 and C-3 hydroxyls.

Catalytic methods for the acylation of this compound aim to improve efficiency and selectivity while minimizing waste. Various catalysts have been explored for this purpose.

Organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), are commonly used to accelerate acylation reactions. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that readily acylates the hydroxyl groups of the sugar. While highly effective, DMAP-catalyzed acylation of methyl-α-L-rhamnopyranoside with one equivalent of an acylating agent typically results in a mixture of products, with a preference for the C-2 position.

Lewis acids have also been investigated as catalysts for regioselective acylation. For example, certain metal triflates can coordinate to the hydroxyl groups, modulating their reactivity and influencing the site of acylation. The choice of the Lewis acid and the reaction conditions can be tuned to favor a particular isomer.

More recently, enzymatic catalysis, as mentioned in section 2.1.2, represents a significant catalytic method. Lipases and proteases can catalyze the regioselective acylation of sugars with high precision, often under mild conditions. The selectivity is determined by the enzyme's active site, which can differentiate between the various hydroxyl groups of the rhamnopyranoside ring.

Protection-Deprotection Approaches for Selective Derivatization

Glycosylation Reactions Utilizing this compound as an Acceptor

This compound and its partially protected derivatives are valuable glycosyl acceptors in the synthesis of oligosaccharides. In these reactions, a glycosyl donor, which is an activated sugar molecule, reacts with a free hydroxyl group on the this compound acceptor to form a new glycosidic bond.

The outcome of a glycosylation reaction depends on several factors, including the nature of the glycosyl donor, the promoter or catalyst used, the reactivity of the acceptor hydroxyl group, and the reaction conditions. The free hydroxyl groups at C-2, C-3, and C-4 of methyl-α-L-rhamnopyranoside can all act as acceptors, and selective glycosylation requires careful choice of a partially protected rhamnopyranoside.

For instance, using methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside as an acceptor directs the glycosylation to the C-4 position. Similarly, a 4-O-protected rhamnopyranoside derivative can be used to introduce a glycosyl moiety at either the C-2 or C-3 position.

A major challenge in glycosylation is controlling the stereochemistry of the newly formed glycosidic linkage, which can be either α or β. Various techniques have been developed to achieve high stereoselectivity.

The choice of glycosyl donor is critical. Donors with a participating group (e.g., an acetyl group) at the C-2 position typically lead to the formation of 1,2-trans-glycosides via the formation of a cyclic acyl oxonium ion intermediate. Conversely, donors with a non-participating group (e.g., a benzyl (B1604629) or azido (B1232118) group) at C-2 can lead to either α or β linkages depending on the reaction conditions and the promoter system.

Promoters such as N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like triflic acid (TfOH) are commonly used to activate thioglycoside donors for reaction with acceptors like this compound derivatives. The solvent can also play a crucial role in determining the stereochemical outcome. For example, solvents like acetonitrile (B52724) can participate in the reaction, influencing the formation of the β-glycoside.

The use of pre-activation protocols, where the glycosyl donor is activated before the addition of the acceptor, can also enhance stereoselectivity. This approach allows for better control over the reactive species involved in the glycosylation event.

Table 2: Examples of Glycosylation Reactions with Methyl-α-L-rhamnopyranoside Derivatives as Acceptors

| Glycosyl Donor | Acceptor | Promoter/Catalyst | Product (Glycosidic Linkage) |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | Silver triflate | Methyl 4-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-2,3-O-isopropylidene-α-L-rhamnopyranoside (β-linkage) |

| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Methyl 4-O-benzyl-α-L-rhamnopyranoside | N-Iodosuccinimide (NIS), Triflic acid (TfOH) | Mixture of α and β linked disaccharides |

| 2-Azido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranosyl trichloroacetimidate | Methyl 4-O-benzoyl-α-L-rhamnopyranoside | Trimethylsilyl triflate (TMSOTf) | Mixture of α and β linked disaccharides |

Enzymatic Transglucosylation for Glycoconjugate Synthesis

Enzymatic transglucosylation offers a powerful and selective method for the synthesis of glycoconjugates of methyl-α-L-rhamnopyranoside. This approach utilizes enzymes, such as glucansucrases, to transfer a glucosyl moiety from a donor substrate, like sucrose (B13894), to the methyl-α-L-rhamnopyranoside acceptor.

Recombinant glucansucrases from glycoside hydrolase families 13 and 70 have been successfully employed for this purpose. pasteur.fr The regioselectivity of the glucosylation is dependent on the specific enzyme used, leading to the formation of various disaccharides. For instance, reactions can yield methyl α-D-glucopyranosyl-(1→4)-α-L-rhamnopyranoside and methyl α-D-glucopyranosyl-(1→3)-α-L-rhamnopyranoside. pasteur.fr Disaccharide yields of up to 64% have been reported, highlighting the efficiency of this chemoenzymatic approach. pasteur.fr

The potential of this method is further underscored by the fact that some of the synthesized disaccharides are components of the surface polysaccharides of pathogenic bacteria, such as Shigella flexneri. pasteur.fracs.org This makes enzymatic transglucosylation a valuable tool for producing complex carbohydrates of biological significance, which can be challenging to synthesize through purely chemical means. pasteur.fr

Notably, neutral genetic drift-based engineering of sucrose-utilizing enzymes has been shown to expand their substrate scope. One such engineered variant demonstrated transglucosylation activity toward methyl-α-L-rhamnopyranoside, a key precursor for synthesizing antigenic oligosaccharides from Shigella flexneri and Escherichia coli. acs.org

The synthesis of alkyl-α-L-rhamnosides can also be achieved through enzymatic glycosylation using α-rhamnosidase. researchgate.net This can be done either by reverse hydrolysis with rhamnose and water-soluble alcohols or by transrhamnosylation using a donor like naringin. researchgate.net

Table 1: Enzymatic Transglucosylation Products of Methyl-α-L-rhamnopyranoside

| Enzyme Source | Glucosyl Donor | Acceptor | Product(s) | Reference |

| Recombinant glucansucrases (GH13 & GH70) | Sucrose | Methyl-α-L-rhamnopyranoside | Methyl α-D-glucopyranosyl-(1→4)-α-L-rhamnopyranoside | pasteur.fr |

| Recombinant glucansucrases (GH13 & GH70) | Sucrose | Methyl-α-L-rhamnopyranoside | Methyl α-D-glucopyranosyl-(1→3)-α-L-rhamnopyranoside | pasteur.fr |

| Engineered sucrose-utilizing enzyme | Sucrose | Methyl-α-L-rhamnopyranoside | Glucosylated methyl-α-L-rhamnopyranoside | acs.org |

| α-Rhamnosidase | Rhamnose | Methanol | Methyl-α-L-rhamnoside | researchgate.net |

Methylation and Alkylation Strategies

Selective methylation and alkylation of this compound are crucial for the synthesis of various biologically important molecules. These modifications can significantly influence the pharmacological properties of glycosides. nih.gov

Achieving site-selective methylation of the multiple hydroxyl groups in this compound presents a significant synthetic challenge. One approach involves a blocking-deblocking technique. For example, to achieve 4-O-acylation, methyl-α-L-rhamnopyranoside can first be converted to its 2,3-O-isopropylidene derivative. aensiweb.com This protects the hydroxyl groups at the C-2 and C-3 positions, allowing for selective acylation at the C-4 position. Subsequent removal of the isopropylidene group yields the desired 4-O-acyl derivative. aensiweb.com

An improved catalytic procedure has been developed for the site-selective methylation at the O-3 position of a rhamnoside derivative of betulinic acid. nih.govacs.org This method utilized dimethyltin (B1205294) dichloride as a catalyst, leading to the successful isolation of the 3-O-methylrhamnoside. nih.gov The selectivity is attributed to the transient formation of a stannylene acetal between the O-2 and O-3 positions, followed by methylation of the more nucleophilic equatorial O-3 position. nih.gov

Selective O-alkylation, particularly at the 3-position of methyl-α-L-rhamnopyranoside, is of interest for the synthesis of intermediates used in the preparation of certain insecticidal compounds. google.com A two-step process for selective 3-O-alkylation involves the formation of a stannylene acetal of methyl-α-L-rhamnopyranoside, which is then treated with an alkylating agent like allyl bromide or benzyl bromide. google.comgoogle.com This method has been reported to yield the desired 3-O-alkyl derivative without the formation of 2-O-alkyl or di-O-alkyl byproducts. google.comgoogle.com

More recent methods aim to use catalytic amounts of dialkyltin compounds in the presence of halide additives and a base to achieve selective 3-O-alkylation. google.com While these processes enrich the mixture with the 3-O-alkylated isomer, the 2-O-alkylated isomer can also be formed. google.com A subsequent purification step involving an oxidant that selectively reacts with the vicinal hydroxyl groups of the 2-O-alkylated isomer can be employed to obtain the 3-O-alkylated product in a substantially pure form. google.comgoogle.com

Table 2: Selective Alkylation and Methylation of this compound Derivatives

| Reaction Type | Position(s) Modified | Reagents/Catalysts | Key Intermediate | Reference |

| 4-O-Octanoylation | 4 | 2,2-dimethoxypropane (B42991), octanoyl chloride | 2,3-O-isopropylidene derivative | aensiweb.com |

| 3-O-Methylation | 3 | Dimethyltin dichloride, CH₃I, K₂CO₃ | Stannylene acetal (transient) | nih.gov |

| 3-O-Alkylation | 3 | Dibutyltin oxide, allyl bromide/benzyl bromide | Stannylene acetal | google.comgoogle.com |

| 3-O-Alkylation | 3 | Dialkyltin compounds, halide additives, base | Not specified | google.com |

Site-Selective Methylation Protocols

Synthesis of Thio-Glycoside Analogues of this compound

Thio-glycoside analogues of this compound, where the anomeric oxygen is replaced by a sulfur atom, are valuable intermediates in synthetic carbohydrate chemistry. tandfonline.comtandfonline.com Both anomers of methyl 1-thio-L-rhamnopyranoside have been prepared via the methylation of the corresponding isothiouronium salt. tandfonline.comtandfonline.com

The synthesis of various derivatives of these thioglycosides has been reported, including 2,3-O-isopropylidene, benzylidene, and diphenylmethylene acetals. tandfonline.comtandfonline.com Partially benzylated derivatives can be obtained through phase-transfer catalyzed benzylation and LiAlH₄-AlCl₃-type hydrogenolysis of the benzylidene acetals. tandfonline.comtandfonline.com

The replacement of the anomeric oxygen with sulfur (O→S) has a notable effect on the ¹³C NMR spectra. This substitution causes a significant upfield shift (approximately -15 ppm) at the anomeric carbon (C-1) and moderate downfield shifts at C-2 and C-5. tandfonline.comtandfonline.com The chemical shifts of the other carbon atoms are not significantly affected by this change. tandfonline.comtandfonline.com

| Carbon Atom | Methyl α-L-rhamnopyranoside (Approx. δ) | Methyl 1-thio-α-L-rhamnopyranoside (Approx. δ) | Observed Shift (O→S) | Reference |

| C-1 | ~98.8 | ~83.8 | Upfield (~-15 ppm) | aensiweb.comtandfonline.comtandfonline.com |

| C-2 | ~70.1 | ~71-72 | Downfield | aensiweb.comtandfonline.comtandfonline.com |

| C-3 | ~69.5 | ~70-71 | Minor Shift | aensiweb.comtandfonline.comtandfonline.com |

| C-4 | ~72.7 | ~73-74 | Minor Shift | aensiweb.comtandfonline.comtandfonline.com |

| C-5 | ~66.4 | ~68-69 | Downfield | aensiweb.comtandfonline.comtandfonline.com |

Investigations into the Biological Activities of Methyl L Rhamnopyranoside Derivatives

Antimicrobial Activity Assessments

The search for new antimicrobial agents is a critical area of research, and methyl-L-rhamnopyranoside derivatives have emerged as promising candidates. researchgate.netresearchgate.netscialert.netesmed.org

Antibacterial Efficacy Studies

Studies on the antibacterial effects of this compound derivatives have shown varied results. While many acylated derivatives demonstrated limited effectiveness against several human pathogenic bacteria, some specific compounds have shown notable activity. scialert.net For instance, one study found that a di-O-methanesulphonyl derivative was significantly effective against Shigella dysenteriae, and another compound, a di-O-acetyl derivative, was more effective against Bacillus cereus than the antibiotic ampicillin. scialert.net

The antibacterial activity of these derivatives is influenced by the type and position of acyl groups attached to the rhamnopyranoside core. growingscience.com For example, 4-O-benzoate derivatives have shown considerable inhibition against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. mdpi.com However, in some studies, the tested rhamnopyranoside derivatives were generally less effective against both Gram-positive and Gram-negative organisms compared to standard antibiotics like kanamycin. growingscience.com The introduction of octanoyl (C8) and lauroyl (C12) groups at the C-3 position has been noted to confer promising antimicrobial properties. researchgate.netresearchgate.netesmed.org

| Derivative Type | Test Organism | Efficacy | Reference |

| Di-O-acetyl | Bacillus cereus | More effective than Ampicillin | scialert.net |

| Di-O-methanesulphonyl | Shigella dysenteriae | Significantly effective | scialert.net |

| 4-O-benzoate | Escherichia coli | Considerable inhibition | mdpi.com |

| 4-O-benzoate | Klebsiella pneumoniae | Considerable inhibition | mdpi.com |

| 2,3-di-O-benzoate | Various bacterial pathogens | Considerable inhibition | growingscience.com |

Antifungal Potency Evaluations

This compound derivatives have generally demonstrated more significant potential as antifungal agents compared to their antibacterial effects. researchgate.netresearchgate.netesmed.orgbanglajol.infoscispace.com In vitro studies have shown that many of these compounds exhibit moderate to good antifungal activities. researchgate.netscialert.net

The antifungal efficacy is closely linked to the lipophilicity of the derivatives, with fully esterified compounds showing enhanced activity. nih.gov A di-O-acetyl derivative and a di-O-methane-sulphonyl derivative were found to be more effective against the plant pathogen Macrophomina phaseolina than the standard antibiotic Nystatin. scialert.net Furthermore, a pentanoyl derivative of 2,3-di-O-stearate demonstrated superior antifungal functionality against Fusarium equiseti and Aspergillus flavus when compared to standard antibiotics. nih.gov The incorporation of a 4-O-lauroyl group along with a 2,3-di-O-acyl group has been shown to increase the antifungal potential of rhamnopyranosides. growingscience.com

Prediction of Activity Spectra for Substances (PASS) analysis supports these experimental findings, indicating a higher probability of antifungal activity over antibacterial activity for many of these derivatives. mdpi.combanglajol.infonih.gov

| Derivative | Test Organism | Efficacy | Reference |

| Di-O-acetyl | Macrophomina phaseolina | More effective than Nystatin | scialert.net |

| Di-O-methane-sulphonyl | Macrophomina phaseolina | More effective than Nystatin | scialert.net |

| Pentanoyl derivative of 2,3-di-O-stearate | Fusarium equiseti | Better than standard antibiotics | nih.gov |

| Pentanoyl derivative of 2,3-di-O-stearate | Aspergillus flavus | Better than standard antibiotics | nih.gov |

Mechanisms of Antimicrobial Action

The proposed mechanism of antimicrobial action for these sugar esters is linked to their amphiphilic nature, which allows them to interact with and disrupt microbial cell membranes. mdpi.com The lipophilic acyl chains are thought to create hydrophobic interactions with the lipid components of the bacterial or fungal cell membrane. semanticscholar.org This interaction can lead to a loss of membrane integrity and permeability, ultimately causing cell death. mdpi.comsemanticscholar.org

The ability of these compounds to permeate the cell membrane and acidify the cytoplasm is influenced by the number and type of functional groups, such as hydroxyl, methoxy (B1213986), and carboxyl groups, as well as the saturation of the alkyl side chain. mdpi.com Some studies suggest that the antibacterial action may also involve the inhibition of microbial DNA gyrase, which is essential for DNA replication. mdpi.com For some derivatives, molecular docking studies have suggested that they may act as non-azole type antifungal drugs by binding to lanosterol (B1674476) 14α-demethylase, an important enzyme in fungal cell membrane synthesis. nih.gov

Anticancer and Cytotoxicity Research

In addition to their antimicrobial properties, this compound derivatives are being investigated for their potential as anticancer agents. researchgate.netscialert.netrsc.org

In vitro Cytotoxicity Profiling Against Cancer Cell Lines

Several studies have evaluated the cytotoxic effects of this compound derivatives against various human cancer cell lines. For instance, a series of novel emodin (B1671224) rhamnoside derivatives were synthesized and tested for their anti-proliferative activities. plos.orgnih.gov One derivative, EM-d-Rha, demonstrated strong inhibition of cell proliferation across a panel of cancer cell lines, including A549 (lung), HepG2 (liver), OVCAR-3 (ovarian), HeLa (cervical), K562 (leukemia), and SGC-790 (gastric), with IC50 values in the low micromolar range. plos.orgnih.gov

Similarly, synthetic saponins (B1172615) containing L-rhamnopyranose residues attached to betulinic acid have shown significant cytotoxic activities. rsc.org Betulinic acid 3-O-α-L-rhamnopyranoside exhibited higher cytotoxicity against A549 and DLD-1 (colorectal adenocarcinoma) cell lines compared to betulinic acid alone, while being less active against normal human skin fibroblasts. rsc.org Another study on monomethylated derivatives of betulinic acid 3-O-α-L-rhamnopyranoside showed that 4-O-methylation moderately improved the selective cytotoxicity towards cancer cells. nih.gov

| Compound | Cell Line | Activity | IC50 Value | Reference |

| EM-d-Rha | A549, HepG2, OVCAR-3, HeLa, K562, SGC-790 | Strong inhibition of cell proliferation | Low micromolar range | plos.orgnih.gov |

| Betulinic acid 3-O-α-L-rhamnopyranoside | A549, DLD-1 | Higher cytotoxicity than betulinic acid | 4 µM (DLD-1) | rsc.org |

| 4-O-methylrhamnoside of betulinic acid | A549, DLD-1 | Similar cytotoxicity to parent compound | - | nih.gov |

| Kaempferol-3-O-α-L-rhamnopyranoside | AGS (gastric) | Significant inhibition of cell proliferation | 35.53±5.03 μg/mL | dovepress.com |

Modulation of Cell Proliferation and Migration

Research has indicated that certain rhamnopyranose esters can inhibit cell proliferation and migration, particularly in invasive human triple-negative breast cancer cells. researchgate.net The emodin derivative EM-d-Rha was found to induce cellular apoptosis in HepG2 and OVCAR-3 cells, suggesting that its anticancer effect is mediated through the induction of programmed cell death. plos.orgnih.gov This compound was also shown to decrease the mitochondrial transmembrane potential and up-regulate the expression of apoptosis-related factors. plos.orgnih.gov

Furthermore, some naturally occurring rhamnopyranosides have been investigated for their potential to inhibit cancer cell growth. Kaempferol-3-O-α-L-rhamnopyranoside, for example, has been shown to inhibit the proliferation of human gastric cancer cells (AGS) by arresting the cell cycle at the G2/M phase. dovepress.com These findings highlight the potential of this compound derivatives to interfere with key cellular processes involved in cancer progression.

Role as Kinase Inhibitors (e.g., RSK inhibitors)

Derivatives of rhamnopyranosides have emerged as significant subjects of research for their potential as kinase inhibitors, particularly targeting the p90 ribosomal S6 kinase (RSK) family. nih.gov Acylation of the rhamnose moiety in certain natural products is considered crucial for high-affinity binding, selectivity, and the development of anticancer agents that function as RSK inhibitors. mdpi.comnih.gov

A notable example is SL0101, a naturally occurring flavonol glycoside identified as kaempferol-3-O-(3″,4″-di-O-acetyl-α-L-rhamnopyranoside). nih.govmdpi.com This compound is a specific inhibitor of RSK and has demonstrated the ability to halt the proliferation of cancer cell lines with minimal impact on normal cells. google.comgoogle.com The diacetyl derivative of kaempferol-3-O-(3′,4′-di-O-acetyl-α-L-rhamnopyranoside), also known as SL0101, exhibits 12 times greater in vitro RSK inhibitory activity than its non-acetylated counterpart. mdpi.com

Further modifications to the rhamnopyranoside moiety of SL0101 have been explored to enhance its RSK inhibitory activity. google.com For instance, replacing the 3″ and 4″-acetyl groups with butyryl groups or substituting the 2″-hydroxyl group with an acetyl group has been investigated to increase the compound's lipophilicity, potentially improving cellular uptake and efficacy. google.com The synthesis of kaempferol (B1673270) 3-O-(2″,3″,4″-tri-O-acetyl-α-L-rhamnopyranoside), or 3Ac-SL0101, has produced a compound that is an effective and specific inhibitor of RSK activity in intact cells and is approximately twice as effective at inhibiting the growth of MCF-7 breast cancer cells compared to SL0101. google.com

Crystal structure analysis of the N-terminal kinase domain of RSK2 in complex with SL0101 has provided insights into the structural basis for its inhibitory activity, revealing significant conformational changes in the protein upon binding. nih.gov The investigation of SL0101 and its derivatives underscores the potential of this compound-containing compounds as a foundation for developing novel and specific kinase inhibitors for therapeutic applications. google.com

Table 1: Investigated RSK Inhibitory Activity of this compound Derivatives

| Compound | Base Structure | Key Modifications | Observed Activity |

| SL0101 | Kaempferol 3-O-α-L-rhamnopyranoside | 3",4"-di-O-acetyl | Specific RSK inhibitor, inhibits cancer cell proliferation. mdpi.comgoogle.com |

| Afzelin | Kaempferol 3-O-α-L-rhamnopyranoside | No acetylation | Less potent RSK inhibitor compared to SL0101. mdpi.com |

| 3Ac-SL0101 | Kaempferol 3-O-α-L-rhamnopyranoside | 2",3",4"-tri-O-acetyl | More effective inhibitor of MCF-7 cell growth than SL0101. google.com |

| Bu-SL0101 | Kaempferol 3-O-α-L-rhamnopyranoside | 3",4"-di-O-butyryl | Modestly more potent at inhibiting MCF-7 proliferation than SL0101. google.com |

Neurobiological Effects

Certain derivatives of L-rhamnopyranoside have demonstrated significant potential in protecting neuronal cells from damage. For example, rhamnopyranoside esters isolated from the roots of Scrophularia buergeriana, such as 2-O-acetyl-3,4-di-O-(E)-p-methoxycinnamoyl-α-L-rhamnopyranoside(s), have shown protective effects against glutamate-induced neurodegeneration in primary cultures of cortical neurons. researchgate.net Synthetic rhamnopyranosides have also been reported to possess neuroprotective properties. researchgate.netdergipark.org.tr

Research on isoflavonoids has further highlighted the neuroprotective role of rhamnose-containing compounds. In a study on glutamate-induced cell death in murine hippocampal HT22 cells, daidzein-7-O-α-l-rhamnopyranoside (compound 5) was the most effective among the isolated isoflavonoids at preventing cell death, with an IC50 of 7.19 ± 1.20 μM. mdpi.com This suggests that the presence of a rhamnose moiety at the C-7 position may be crucial for this activity. mdpi.com Additionally, a new homocysteine thiolactone derivative, thiolactomide, isolated from Streptomyces sp., exhibited neuroprotective activity against 6-hydroxydopamine (6-OHDA)-mediated neurotoxicity in neuroblastoma SH-SY5Y cells. jmb.or.kr

A study on Dodonaea viscosa leaves extract identified a new compound, (6S, 9R)-vomifoliol-9-β-D-glucopyranosyl-(1->3)-O-α-L-rhamnopyranoside, and evaluated the extract's neuroprotective effects in a rat model of focal cerebral ischemia-reperfusion injury. The extract significantly reduced pro-inflammatory cytokines and downregulated apoptotic gene expression, suggesting its neuroprotective effect may be due to its anti-inflammatory and anti-apoptotic activities. jksus.org

Derivatives of this compound have been investigated for their ability to modulate neurotoxicity. Rhamnopyranose 4-O-, 2,3-di-O-, and 2,3,4-tri-O-acyl esters isolated from Scrophularia buergeriana roots were found to reduce glutamate-induced neurotoxicity. researchgate.netdergipark.org.tr Rhamnose-based esters from the same plant have also been shown to exhibit effects on glutamate-induced neurotoxicity. nih.gov

In studies involving the neurotoxic agent 6-hydroxydopamine (6-OHDA), which induces dementia and brain injury through the generation of reactive oxygen species (ROS), certain rhamnopyranoside-related compounds have shown protective effects. jmb.or.kr For instance, thiolactomide and N-acetyl homocysteine thiolactone, isolated from a Streptomyces species, were non-toxic to neuroblastoma SH-SY5Y cells and exhibited neuroprotective activities by inhibiting 6-OHDA-induced neurotoxicity. jmb.or.kr These compounds were found to effectively reduce the generation of hydrogen peroxide induced by 6-OHDA, indicating their potential as neuroprotective agents. jmb.or.kr

Furthermore, research on methaqualone derivatives has explored their anti-convulsant activity and toxicity profiling, demonstrating that some of these compounds caused only minor neurological impairment. researchgate.net While not directly involving this compound, this research highlights the broader interest in developing neurologically active compounds with minimized neurotoxicity.

Table 2: Neuroprotective and Neurotoxicity Modulation Effects of Rhamnopyranoside Derivatives

| Compound/Extract | Source | Model | Observed Effect |

| 2-O-acetyl-3,4-di-O-(E)-p-methoxycinnamoyl-α-L-rhamnopyranoside(s) | Scrophularia buergeriana | Primary cortical neurons | Protection against glutamate-induced neurodegeneration. researchgate.net |

| Rhamnopyranose 4-O-, 2,3-di-O- and 2,3,4-tri-O-acyl esters | Scrophularia buergeriana | Not specified | Reduction of glutamate-induced neurotoxicity. researchgate.netdergipark.org.tr |

| Daidzein-7-O-α-l-rhamnopyranoside | Streptomyces sp. | Murine hippocampal HT22 cells | Prevention of glutamate-induced cell death. mdpi.com |

| Thiolactomide | Streptomyces sp. | Neuroblastoma SH-SY5Y cells | Neuroprotection against 6-OHDA-mediated neurotoxicity. jmb.or.kr |

| Dodonaea viscosa leaves extract | Dodonaea viscosa | Rat model of cerebral ischemia | Reduction of pro-inflammatory cytokines and apoptosis. jksus.org |

Neuroprotective Potentials

Antioxidant Activity Investigations

Derivatives of L-rhamnopyranoside have been the subject of numerous studies investigating their antioxidant properties. Quercetin-3-O-α-L-rhamnopyranoside (QI), a natural polyphenol, has demonstrated a wide range of pharmacological activities, including antioxidant effects. spandidos-publications.com In human umbilical vein endothelial cells (HUVECs), QI was shown to inhibit the production of reactive oxygen species (ROS) induced by hydrogen peroxide. spandidos-publications.com It also significantly reduced malondialdehyde (MDA) levels and restored the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). spandidos-publications.com

Similarly, myricetin-3'-α-L-rhamnopyranoside, isolated from Ribes himalense, displayed strong antioxidant activity. mdpi.com In another study, quercetin (B1663063) 3-O-alpha-l-rhamnopyranoside had the highest antiradical activity in the DPPH system, which was comparable to the activity of quercetin. researchgate.net

The antioxidant potential of kaempferol rhamnoside derivatives from Bryophyllum pinnatum has also been evaluated. nih.gov Among the isolated compounds, α-rhamnoisorobin was the most active, with an IC50 value of 0.71 μg/ml, which was higher than the reference drug. nih.gov Furthermore, novel rhamnopyranose esters isolated from P. odorata have demonstrated antioxidant properties. banglajol.info

Table 3: Antioxidant Activity of Selected Rhamnopyranoside Derivatives

| Compound | Source | Assay | Key Findings |

| Quercetin-3-O-α-L-rhamnopyranoside (QI) | Lindera aggregata | H2O2-induced ROS in HUVECs | Inhibited ROS production, reduced MDA, restored SOD and GSH. spandidos-publications.com |

| Myricetin-3'-α-L-rhamnopyranoside | Ribes himalense | DPPH scavenging | Strong antioxidant activity with an IC50 of 15.4 ± 3.8μg/mL. mdpi.com |

| Quercetin 3-O-alpha-l-rhamnopyranoside | Capsicum annuum L. | DPPH system | Highest antiradical activity, comparable to quercetin. researchgate.net |

| α-rhamnoisorobin | Bryophyllum pinnatum | DPPH scavenging | Most active among isolated compounds with IC50 = 0.71 μg/ml. nih.gov |

Immunological and Antigenic Studies

This compound and its derivatives play a role in immunological and antigenic studies, particularly in the context of mycobacterial diseases. The L-rhamnose moiety is essential for the identification of immunodominant groups in polysaccharides with antigenic activity. mdpi.com Rhamnopyranoside-derived esters have also gained attention for their antigenic properties. nih.govresearchgate.net

Neoglycoconjugates containing this compound derivatives have been synthesized and evaluated for their use in the serodiagnosis of diseases like leprosy and tuberculosis. The trisaccharide segment of the phenolic glycolipid (PGL) of Mycobacterium tuberculosis, which includes a 2-O-methyl-α-L-rhamnopyranoside unit, has been synthesized and coupled to bovine serum albumin (BSA) to create the neoglycoconjugate TB-NT-P-BSA. nih.gov This conjugate has shown potential as a tool for the serodiagnosis of tuberculosis. nih.gov

In the context of leprosy, caused by Mycobacterium leprae, the non-reducing disaccharide segment of phenolic glycolipid I (PGL-I), O-(3,6-di-O-methyl-beta-D-glucopyranosyl)-(1->4)-O-2,3-di-O-methyl-alpha-L-rhamnopyranose, has been synthesized. researchgate.net This disaccharide was conjugated to BSA and human serum albumin (HSA) to form neoglycoproteins that demonstrated high activity in the serodiagnosis of leprosy. researchgate.net The synthesis of neoglycoconjugates of PGL-related trisaccharides has also been a focus for developing tools for leprosy serodiagnosis. tandfonline.comjst.go.jp

Furthermore, epitope mapping of monoclonal antibodies against the PGL-I of M. leprae has been conducted using chemically synthesized sugar-BSA conjugates, providing a deeper understanding of the antigenic determinants. ilsl.br These studies highlight the importance of this compound derivatives in constructing specific and effective antigens for diagnostic purposes.

Application in Bacterial Polysaccharide and O-Antigen Synthesis

This compound and its derivatives are crucial starting materials in the chemical and chemoenzymatic synthesis of complex bacterial polysaccharides and O-antigens. L-rhamnose is a common component of the cell wall polysaccharides of many pathogenic bacteria, and its presence is often key to their antigenic properties. mdpi.com The synthesis of oligosaccharide fragments corresponding to these bacterial antigens is vital for developing synthetic vaccines, diagnostic tools, and for studying immunological interactions. capes.gov.br

Methyl α-L-rhamnopyranoside serves as a readily available and stereochemically defined building block. researchgate.netsemanticscholar.org Through selective protection and activation of its hydroxyl groups, it can be converted into glycosyl donors or acceptors for the assembly of oligosaccharides. For instance, it has been used in the synthesis of a rhamnosyl-containing trisaccharide, highlighting its utility in creating complex structures. researchgate.net The synthesis of di- and trisaccharide segments of a lipo-oligosaccharide from Mycobacterium szulgai involved derivatives of methyl α-L-rhamnopyranoside. nih.gov Similarly, the oligosaccharide portion of the major serologically active glycolipid from Mycobacterium leprae was synthesized using rhamnopyranoside derivatives to create diagnostic agents for leprosy. capes.gov.br

One common strategy involves using protecting groups to control regioselectivity during glycosylation. For example, methyl α-L-rhamnopyranoside can be treated with 2,2-dimethoxypropane (B42991) to protect the 2- and 3-hydroxyl groups, allowing for specific modification at the 4-position. semanticscholar.org This approach was used to synthesize various methyl 4-O-palmitoyl-α-L-rhamnopyranoside derivatives. semanticscholar.org The synthesis of 2,3-di-O-glycosyl derivatives of methyl α-L-rhamnopyranoside has also been described, where the glycosyl moieties include α-L-fucopyranose, β-D-glucopyranose, and α-D-mannopyranose, among others. nih.gov

Enzymatic methods also utilize methyl α-L-rhamnopyranoside as an acceptor molecule. Glucansucrases have been used in transglucosylation reactions with sucrose (B13894) as the glucosyl donor to synthesize various disaccharides. pasteur.fr Specifically, using methyl α-L-rhamnopyranoside as an acceptor, researchers have produced methyl α-D-glucopyranosyl-(1→4)-α-L-rhamnopyranoside and methyl α-D-glucopyranosyl-(1→3)-α-L-rhamnopyranoside. pasteur.fr Several of these enzymatically synthesized structures are components of the surface polysaccharides of pathogenic bacteria like Shigella flexneri. pasteur.fr

The following table summarizes selected examples of O-antigen and polysaccharide fragments synthesized using this compound derivatives.

| Target Oligosaccharide/Fragment | Bacterial Origin | Precursor Derived From this compound | Reference |

| Methyl α-D-glucopyranosyl-(1→4)-α-L-rhamnopyranoside | Component of Shigella flexneri surface polysaccharide | Methyl α-L-rhamnopyranoside (as acceptor) | pasteur.fr |

| Di- and tri-saccharide segments of LOS-1 | Mycobacterium szulgai | Methyl α-L-rhamnopyranoside derivatives | nih.gov |

| Oligosaccharide portion of major glycolipid antigen | Mycobacterium leprae | Allyl 4-O-benzyl-3-O-methyl-alpha-L-rhamnopyranoside | capes.gov.br |

| 2,3-di-O-glycosyl derivatives | General building blocks | Methyl α-L-rhamnopyranoside | nih.gov |

| Allyl 3-O-(2,3,4-tri-O-acetyl-a-L-rhamnopyranosyl)-4-O-methyl-a-L-rhamnopyranoside | Model bacterial O-antigen epitope | Allyl 4-O-methyl-α-L-rhamnopyranoside |

Antibody Recognition of Glycan Epitopes

The recognition of carbohydrate epitopes by antibodies is a cornerstone of the immune response to bacterial infections and is fundamental to vaccine development. oup.comacs.org this compound, as a terminal or internal component of bacterial O-antigens, often plays a critical role in this recognition process, forming part of the specific glycan epitope that antibodies bind to. oup.comoup.com The structural analysis of antibody-carbohydrate complexes provides detailed insights into the molecular basis of this interaction. oup.com

Antibodies that recognize carbohydrate antigens typically have binding sites shaped as grooves or cavities, which accommodate the sugar residues. oup.com The specificity of these interactions is high, with the antibody able to distinguish between different sugars and their linkage patterns. For example, in the O-chain polysaccharide antigen of Shigella flexneri Y-variant, the structure recognized by the SYA/J-6 antibody includes a terminal methyl-α-L-rhamnopyranoside (Rao) residue. oup.comoup.com This highlights the importance of the terminal rhamnose unit as a key recognition element for the antibody.

Research into the trisaccharide hapten of Mycobacterium leprae involved synthesizing an artificial antigen containing a 2,3-di-O-methyl-α-L-rhamnopyranosyl residue linked to a 3-O-methyl-α-L-rhamnopyranoside. nih.gov The synthesis of such defined oligosaccharides is crucial for investigating the specificities of monoclonal antibodies directed against the bacterial glycolipid. capes.gov.br These synthetic antigens allow for the precise mapping of the minimal epitope required for antibody binding. ebi.ac.uk

The following table details specific examples of antibody recognition involving L-rhamnopyranoside-containing epitopes.

| Antibody/System Studied | Antigen Source/Epitope | Key Rhamnose-Containing Structure | Findings | Reference |

| SYA/J-6 Antibody | Shigella flexneri Y-variant O-antigen | Terminal methyl-α-L-rhamnopyranoside (Rao) | The terminal rhamnose is a critical part of the epitope recognized by the antibody. | oup.comoup.com |

| Natural Human Antibodies (IgM, IgG) | Synthetic Glycoconjugates | Multivalent L-rhamnose clusters | Multivalent presentation of L-rhamnose enhances binding and recruitment of natural antibodies. | nih.gov |

| Anti-Chlamydia Antibodies | Chlamydia Kdo trisaccharide | Not directly rhamnose, but illustrates recognition of specific bacterial glycans. | Demonstrates high specificity of antibodies for charged carbohydrate antigens. | oup.com |

| Antibodies against M. leprae glycolipid | Mycobacterium leprae | O-(2,3-di-O-methyl-α-L-rhamnopyranosyl)-(1→2)-3-O-methyl-α-L-rhamnopyranoside | Synthetic antigens are required to investigate the specificities of monoclonal antibodies. | capes.gov.brnih.gov |

Glycobiological and Biochemical Applications of Methyl L Rhamnopyranoside

Substrate for Enzyme Specificity and Kinetic Studies

Methyl-L-rhamnopyranoside and its chromogenic derivatives, such as p-nitrophenyl-α-L-rhamnopyranoside (pNP-α-L-Rha), are frequently employed to probe the substrate specificity and kinetics of various glycoside hydrolases. These studies are crucial for understanding the catalytic mechanisms and biological roles of these enzymes.

Research has shown that while α-L-rhamnosidases are responsible for cleaving terminal α-L-rhamnose from a variety of natural compounds, their activity can be highly specific. nih.gov For instance, a study on α-L-rhamnosidase from Aspergillus niger demonstrated that it could hydrolyze several synthesized disaccharides containing an α-L-rhamnopyranosidic linkage, including methyl 3-O-α-L-rhamnopyranosyl-α-L-rhamnopyranoside. jst.go.jpoup.comtandfonline.comtandfonline.com However, it was inactive against compounds with a β-L-rhamnopyranosidic bond. jst.go.jpoup.comtandfonline.com

In contrast, other glycosidases exhibit limited or no activity towards this compound derivatives. For example, two α-L-glucosidases from Cecembia lonarensis, ClAgl29A and ClAgl29B, showed very little hydrolytic activity towards p-nitrophenyl α-L-rhamnopyranoside. nih.gov Docking simulations suggested that the axial hydroxyl group at the C-2 position of the rhamnoside might interfere with the hydrogen bonding network within the enzyme's active site that is necessary for efficient catalysis. nih.gov Similarly, a novel β-glucosidase from a compost metagenome, Td2F2, did not show any enzymatic activity with p-nitrophenyl-α-L-rhamnopyranoside.

The kinetic parameters of these enzymatic reactions provide quantitative insights into substrate binding and turnover. For example, the hydrolysis of α-L-rhamnopyranoside by naringinase (B1166350) under high pressure showed a volume of activation (Va) of -7.7 ± 1.5 mL mol−1, indicating that the reaction is accelerated by pressure. mdpi.com

| Enzyme | Source Organism | Substrate | Activity | Kinetic Parameters | Reference(s) |

| α-L-Rhamnosidase | Aspergillus niger | Methyl 3-O-α-L-rhamnopyranosyl-α-L-rhamnopyranoside | Hydrolyzed | - | jst.go.jpoup.comtandfonline.com |

| α-L-Rhamnosidase | Aspergillus niger | 6-O-β-L-rhamnopyranosyl-D-mannopyranose | Not Hydrolyzed | - | jst.go.jpoup.com |

| α-L-Glucosidases (ClAgl29A & ClAgl29B) | Cecembia lonarensis | p-Nitrophenyl α-L-rhamnopyranoside | Very low activity | - | nih.gov |

| β-Glucosidase (Td2F2) | Compost Metagenome | p-Nitrophenyl-α-L-rhamnopyranoside | No activity detected | - | |

| Naringinase | - | α-L-rhamnopyranoside | Hydrolyzed | Va = -7.7 ± 1.5 mL mol−1 | mdpi.com |

| l-rhamnose-α-1,4-d-glucuronate lyase (FoRham1) | Fusarium oxysporum | pNP-α-l-Rha | No activity detected | - | nih.gov |

Role in Glycan Formation and Degradation Enzymology

This compound is a key molecule for studying the enzymes involved in the synthesis (formation) and breakdown (degradation) of complex carbohydrates (glycans).

Glycan Formation:

In the realm of glycan synthesis, this compound can act as an acceptor molecule in transglycosylation reactions. These reactions, catalyzed by enzymes such as glycosyltransferases and certain glycoside hydrolases, involve the transfer of a sugar moiety from a donor to an acceptor. For example, cyclodextrin (B1172386) glucanotransferase (CGTase) has been shown to catalyze the glucosylation of methyl α-L-rhamnopyranoside, producing α(1→3) linked glucosyl-rhamnosides. nih.gov Similarly, α-L-rhamnosidases with transglycosylating activity can synthesize novel rhamnose-containing compounds. oup.com An engineered amylosucrase from Neisseria polysaccharea gained the ability to use methyl-α-L-rhamnopyranoside as an acceptor, which is significant for the synthesis of precursors for Shigella flexneri antigens. acs.org

The biosynthesis of rhamnose-containing oligosaccharides and polysaccharides in bacteria relies on rhamnosyltransferases. nih.govmdpi.com These enzymes transfer L-rhamnose from activated sugar nucleotide donors, such as dTDP-L-rhamnose, to growing glycan chains. nih.gov For instance, in Geobacillus stearothermophilus, three different rhamnosyltransferases (WsaC, WsaD, and WsaF) are involved in the assembly of the S-layer glycoprotein (B1211001) glycan, which contains multiple rhamnose units. nih.gov

Glycan Degradation:

The enzymatic degradation of rhamnose-containing glycans is primarily carried out by α-L-rhamnosidases. These enzymes specifically cleave terminal α-L-rhamnosyl linkages. nih.gov The substrate specificity of these enzymes, as detailed in the previous section, determines which rhamnosylated structures can be degraded. For example, α-L-rhamnosidase from Aspergillus niger can hydrolyze α-linked rhamnosides but not β-linked ones, highlighting its specific role in the degradation of certain glycan structures. jst.go.jpoup.comtandfonline.com A novel enzyme from Fusarium oxysporum, an l-rhamnose-α-1,4-d-glucuronate lyase (FoRham1), was found to be highly active against the disaccharide Rha–GlcA, which is released from gum arabic, but showed no activity against pNP-α-l-Rha. nih.gov This indicates a specialized role in the degradation of specific pectic polysaccharides. nih.gov

Protein-Glycan Recognition Mechanisms

The interaction between proteins and carbohydrates is fundamental to many biological processes, including cell-cell recognition, signaling, and host-pathogen interactions. This compound is instrumental in elucidating the mechanisms of these recognition events, particularly by a class of carbohydrate-binding proteins called lectins.

Rhamnose-binding lectins (RBLs) are a specific group of lectins that recognize L-rhamnose. nih.gov A study on a new L-rhamnose-binding lectin (GYL-R) from the bivalve Glycymeris yessoensis showed that its binding is inhibited by saccharides with the same hydroxyl group configuration at C-2 and C-4 as L-rhamnose, such as D-galactose. nih.govresearchgate.net This indicates the critical role of these specific hydroxyl groups in the interaction with the lectin's carbohydrate recognition domain (CRD). nih.govresearchgate.net

The structural basis for this recognition has been investigated through X-ray crystallography. In the carbohydrate-binding module CBM67 of an α-L-rhamnosidase from Streptomyces avermitilis, the bound L-rhamnose is sandwiched between two tryptophan residues, which form hydrophobic interactions with the pyranose ring. nih.gov The C-6 methyl group of rhamnose, a key feature distinguishing it from L-mannose, is buried in a hydrophobic pocket formed by several amino acid residues. nih.gov

C-type lectins, another major class of lectins, are also involved in recognizing rhamnose-containing structures, often in the context of microbial surfaces. However, the binding can be complex. Modeling studies suggest that while the 2- and 3-hydroxyl groups of rhamnose can align with the calcium-coordinating hydroxyls of fucose or galactose in the binding sites of C-type lectins like langerin and the scavenger receptor C-type lectin, steric clashes can occur. acs.org For example, a rhamnose residue at the non-reducing end of a glycan could clash with a tryptophan residue in the galactose-binding site of some C-type CRDs. acs.org

| Protein | Source/Type | Ligand | Key Interacting Residues/Features | Significance | Reference(s) |

| L-rhamnose-binding lectin (GYL-R) | Glycymeris yessoensis | L-Rhamnose, D-Galactose | Importance of C-2 and C-4 hydroxyl groups | Pathogen recognition and antibacterial activity | nih.govresearchgate.net |

| α-L-Rhamnosidase (SaRhaCBM67) | Streptomyces avermitilis | α-L-Rhamnose | Trp747, Trp640 (hydrophobic stacking); Trp695, Tyr744, Phe851 (hydrophobic pocket for C-6 methyl group) | Structural basis for rhamnose recognition | nih.gov |

| C-type Lectins (e.g., Langerin) | Human | α-L-Rhamnose (modeled) | Potential for binding via C-2 and C-3 hydroxyls, but also potential for steric clashes | Understanding the limits of pathogen recognition by the innate immune system | acs.org |

Intermediates for Complex Carbohydrate Synthesis

This compound and its protected derivatives are valuable building blocks in the chemical synthesis of complex oligosaccharides and glycoconjugates. iucr.org The strategic use of protecting groups on the hydroxyl functions of this compound allows for regioselective and stereoselective glycosylation reactions, leading to the construction of intricate carbohydrate structures found in nature.

One significant application is the synthesis of bacterial antigens. For example, derivatives of this compound have been used to synthesize oligosaccharide fragments of the O-antigens from pathogenic bacteria like Shigella dysenteriae and Bacteroides vulgatus. nih.govcnr.it These synthetic antigens are crucial for the development of diagnostic tools, vaccines, and for studying the serological cross-reactivity between different bacterial strains. The synthesis of a 128-mer glycan relevant to the O-antigen of Bacteroides vulgatus highlights the efficiency of using rhamnopyranoside building blocks in complex oligosaccharide assembly. cnr.it

Furthermore, methyl-α-L-rhamnopyranoside has been used as a core structure to synthesize di-O-glycosyl derivatives. nih.gov In these syntheses, various monosaccharides such as L-fucopyranose, D-glucopyranose, and D-mannopyranose are attached to the 2- and 3-positions of the rhamnopyranoside ring. nih.gov Such molecules are important for studying the structure-activity relationships of oligosaccharides and for conformational analysis. nih.gov

The synthesis of glycoconjugates, where a carbohydrate is linked to a non-carbohydrate moiety like a lipid or a protein, also utilizes this compound intermediates. An example is the synthesis of monomethylated betulinic acid 3-O-α-L-rhamnopyranosides, where the rhamnose unit is attached to a triterpenoid (B12794562) backbone. nih.gov

| Starting Material | Reaction/Method | Synthesized Product | Application/Significance | Reference(s) |

| Methyl α-L-rhamnopyranoside derivatives | Stereoselective glycosylation | Di-O-glycosyl derivatives of methyl α-L-rhamnopyranoside | Conformational analysis, structure-activity relationship studies | nih.gov |

| Protected methyl α-D-galactopyranoside derivatives and 2,3,4-tri-O-benzoyl-alpha-L-rhamnopyranosyl bromide | Condensation reaction | Methyl O-alpha-L-rhamnopyranosyl-(1->2)-alpha-D-galactopyranosides | Synthesis of bacterial antigens (Shigella dysenteriae) | nih.gov |

| Allyl 4-O-methyl-α-L-rhamnopyranoside | Glycosidation with glucosyl imidate | Allyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4-O-methyl-α-L-rhamnopyranoside | Synthesis of sugar epitopes for serological studies | |

| Methyl 4-O-benzyl-α-L-rhamnopyranoside | Multi-step synthesis | Rhamnosyl-containing trisaccharide | Intermediate for oligosaccharide synthesis | iucr.org |

| Betulinic acid and 2,3,4-tri-O-benzoyl-α-l-rhamnopyranoside trichloroacetimidate | Schmidt glycosylation | Betulinic acid 3-O-α-l-rhamnopyranoside derivatives | Synthesis of bioactive saponins (B1172615) | nih.gov |

Influence of Methylation on Glycoside Pharmacological Properties

The methylation of carbohydrates within a glycoside can significantly modulate its pharmacological properties. This chemical modification can affect the compound's solubility, stability, bioavailability, and interaction with biological targets, thereby altering its bioactivity.

A notable example is the study of synthetic monomethylated derivatives of betulinic acid 3-O-α-L-rhamnopyranoside. nih.gov Betulinic acid itself is a cytotoxic compound, and its glycosylation with rhamnose can enhance its antitumor properties. Further methylation at the 2-O, 3-O, or 4-O position of the rhamnose moiety was shown to have a moderate but distinct impact on the cytotoxicity of the resulting saponin. nih.gov The IC₅₀ values against different cancer cell lines (A549 lung carcinoma and DLD-1 colon adenocarcinoma) varied depending on the position of the methyl group on the rhamnose residue. nih.gov This highlights that even a subtle structural change like the addition of a single methyl group can fine-tune the biological activity of a glycoside.

In a broader context, the partial methylation of carbohydrates is a strategy observed in various bioactive natural products. For instance, the anticancer agent calicheamicin (B1180863) γ1 contains a 3-O-methyl-α-L-rhamnopyranoside. nih.gov The presence and position of methyl groups on the carbohydrate moieties of cardiac glycosides and the antibiotic novobiocin (B609625) have also been shown to influence their activity. nih.gov The increased lipophilicity due to methylation can enhance membrane transport and bioavailability, leading to improved pharmacological effects. nih.govdergipark.org.trdergipark.org.tr Conversely, inappropriate conformational changes induced by certain protecting groups, which can include methylation, might reduce bioactivity. dergipark.org.trdergipark.org.tr

| Compound | Parent Compound | Methylation Position on Rhamnose | Effect on Cytotoxicity (IC₅₀ in µM) | Reference(s) |

| Betulinic acid 3-O-α-l-rhamnopyranoside | Betulinic Acid | Unmethylated | A549: 1.2 ± 0.1, DLD-1: 1.0 ± 0.1 | nih.gov |

| Betulinic acid 3-O-(2-O-methyl-α-l-rhamnopyranoside) | Betulinic Acid | 2-O | A549: 1.5 ± 0.2, DLD-1: 1.2 ± 0.1 | nih.gov |

| Betulinic acid 3-O-(3-O-methyl-α-l-rhamnopyranoside) | Betulinic Acid | 3-O | A549: 2.7 ± 0.3, DLD-1: 1.5 ± 0.2 | nih.gov |

| Betulinic acid 3-O-(4-O-methyl-α-l-rhamnopyranoside) | Betulinic Acid | 4-O | A549: 1.4 ± 0.1, DLD-1: 1.0 ± 0.1 | nih.gov |

Computational and Theoretical Studies on Methyl L Rhamnopyranoside and Its Analogues

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand, such as a Methyl-L-rhamnopyranoside derivative, and a protein receptor at the atomic level.

Target Protein Identification and Binding Affinity Prediction

The initial step in molecular docking studies involves the identification of a relevant biological target. For this compound and its analogues, which have shown promise as antimicrobial and anticancer agents, several key protein targets have been investigated. nih.govresearchgate.net

One significant target for antifungal activity is lanosterol (B1674476) 14α-demethylase (PDB ID: 3LD6), an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.govmdpi.com Molecular docking studies of various rhamnopyranoside esters against this protein have been performed to predict their binding affinities. nih.govmdpi.comnih.govresearchgate.net For instance, a series of methyl α-L-rhamnopyranoside stearates were docked against lanosterol 14α-demethylase, with some derivatives exhibiting binding affinities comparable to or even better than the standard antifungal drug fluconazole (B54011). nih.govnih.govresearchgate.net Specifically, compounds 10 (-7.6 kcal/mol), 9 (-7.5 kcal/mol), and 7 (-6.9 kcal/mol) showed promising binding energies compared to fluconazole (-7.3 kcal/mol). nih.govnih.govresearchgate.net

In the context of anticancer research, human fatty acid synthase (hFAS) (PDB ID: 3TJM) and human progesterone (B1679170) receptor (PR) (PDB ID: 4OAR) have been identified as potential targets. researchgate.netunimas.my Certain naturally occurring rhamnopyranose esters demonstrated significant binding affinities against these proteins. researchgate.net For example, an unsaturated acyl rhamnopyranose ester showed a high binding affinity of -11.3 kcal/mol against hFAS, which was superior to the standard anticancer drug topotecan (B1662842) (-7.4 kcal/mol). unimas.my Similarly, against the human progesterone receptor, rhamnose esters exhibited binding affinities ranging from -7.7 to -8.9 kcal/mol, surpassing that of the standard drug ulipristal (B1683391) acetate (B1210297) (-6.9 kcal/mol). unimas.my

Furthermore, against the black fungus protein Mycolicibacterium smegmatis (PDB ID: 7D6X) and Rhizomucor miehei (PDB ID: 4WTP), certain pivaloyl esters of rhamnopyranoside displayed outstanding binding affinities, with compound 9 showing -8.2 kcal/mol and -8.7 kcal/mol, respectively. ufms.br Against white fungus proteins like Aspergillus luchuensis (PDB ID: 1BK1) and Candida auris (PDB ID: 6U8J), compounds 8 and 9 also showed strong binding energies of -7.8 kcal/mol and -7.6 kcal/mol, respectively. ufms.br

These studies highlight the potential of this compound derivatives as inhibitors of these key enzymes, providing a strong basis for the development of novel therapeutic agents.

Table 1: Predicted Binding Affinities of this compound Analogues against Various Protein Targets

| Compound/Analogue | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |

| Rhamnopyranoside Ester 10 | Lanosterol 14α-demethylase (3LD6) | -7.6 | nih.govnih.govresearchgate.net |

| Rhamnopyranoside Ester 9 | Lanosterol 14α-demethylase (3LD6) | -7.5 | nih.govnih.govresearchgate.net |

| Rhamnopyranoside Ester 7 | Lanosterol 14α-demethylase (3LD6) | -6.9 | nih.govnih.govresearchgate.net |

| Fluconazole (Standard) | Lanosterol 14α-demethylase (3LD6) | -7.3 | nih.govnih.govresearchgate.net |

| Unsaturated Acyl Rhamnopyranose Ester | Human Fatty Acid Synthase (3TJM) | -11.3 | unimas.my |

| Topotecan (Standard) | Human Fatty Acid Synthase (3TJM) | -7.4 | unimas.my |

| Rhamnopyranose Ester 6 | Human Progesterone Receptor (4OAR) | -8.9 | unimas.my |

| 3-O-acetyl-rhamnose 3 | Human Progesterone Receptor (4OAR) | -8.5 | unimas.my |

| Ulipristal Acetate (Standard) | Human Progesterone Receptor (4OAR) | -6.9 | unimas.my |

| Rhamnopyranoside Pivaloyl Ester 9 | Mycolicibacterium smegmatis (7D6X) | -8.2 | ufms.br |

| Rhamnopyranoside Pivaloyl Ester 9 | Rhizomucor miehei (4WTP) | -8.7 | ufms.br |

| Rhamnopyranoside Pivaloyl Ester 8 | Aspergillus luchuensis (1BK1) | -7.8 | ufms.br |

| Rhamnopyranoside Pivaloyl Ester 9 | Candida auris (6U8J) | -7.6 | ufms.br |

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound and its analogues, MD simulations provide valuable information about their conformational stability and flexibility, which are critical for their interaction with biological receptors.

MD simulations have been employed to investigate the stability of complexes formed between rhamnopyranoside derivatives and their target proteins. ufms.brnih.gov For example, 100-nanosecond MD simulations were performed on the docked complexes of rhamnopyranoside pivaloyl esters with fungal proteins. ufms.br The analysis of the root-mean-square deviation (RMSD) of the protein backbone revealed that the simulations exhibited minimal variations, indicating the structural and conformational stability of the complexes. ufms.br This stability is a crucial factor for the development of new medications. ufms.br

Furthermore, MD simulations, in conjunction with NMR spectroscopy, have been used to elucidate the conformational preferences and stability of glycan structures containing rhamnose. acs.org These studies have shown that specific interactions, such as nonconventional hydrogen bonds, contribute significantly to the conformational stability of these molecules in solution. acs.org

Density Functional Theory (DFT) Optimizations and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT has been extensively applied to study the conformational preferences and thermodynamic properties of this compound and its derivatives. ufms.brresearchgate.netufms.brresearchgate.netum.edu.my

Investigation of Conformation (e.g., Chair, Twist-Boat)

The biological activity of carbohydrate molecules is highly dependent on their three-dimensional structure. DFT calculations have been instrumental in determining the preferred conformations of this compound and its analogues. ufms.brum.edu.my

Studies have shown that unsubstituted methyl α-L-rhamnopyranoside and benzyl (B1604629) α-L-rhamnopyranoside exist in the regular ¹C₄ chair conformation. ufms.brum.edu.my However, the introduction of bulky protecting groups, such as the 2,3-O-isopropylidene group, can lead to conformational distortions. ufms.brum.edu.my DFT optimizations have revealed that these protected rhamnopyranosides may adopt a conformation that is intermediate between the chair and twist-boat (or skew) forms. um.edu.my This conformational distortion has been suggested to be a reason for the observed moderate antimicrobial activities of some of these derivatives. ufms.br In contrast, other pivaloyl esters of this compound were found to exist in the regular ¹C₄ chair conformation. um.edu.my

The geometries of various rhamnopyranoside esters have been optimized using DFT at the B3LYP/6-31G level of theory to establish their stable conformations before further computational analysis. ufms.br These optimized structures serve as the foundation for molecular docking and other in silico studies. ufms.br

Thermodynamic Property Calculations

DFT calculations can also be used to predict various thermodynamic properties of molecules, such as electronic energy, enthalpy, Gibbs free energy, and entropy. ufms.brdergipark.org.tr These properties provide insights into the stability and reactivity of the compounds.

For a series of benzyl α-L-rhamnopyranoside derivatives, thermodynamic properties were calculated from their DFT-optimized structures. dergipark.org.tr It was observed that the electronic energy increased with the size of the molecule, as expected. dergipark.org.tr Interestingly, the positional isomerism of acyl groups was found to affect the entropy and dipole moment of the molecules, which in turn influences their stability and reactivity. dergipark.org.tr

In another study, the attachment of multiple ester groups to the rhamnopyranoside skeleton was found to enhance the stability, reactivity, and softness of the molecules, making them more polar and reactive. ufms.brresearchgate.netresearchgate.net This suggests that such modifications could lead to better interactions with enzymes and other biological targets. ufms.brresearchgate.netresearchgate.net

Prediction of Activity Spectra for Substances (PASS) Analysis

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. grafiati.com This analysis is valuable for the early-stage assessment of the potential therapeutic applications of novel compounds.

PASS analysis has been widely applied to various derivatives of this compound to predict their potential biological activities. nih.govufms.brdergipark.org.trbanglajol.infoscispace.com The results of PASS analysis are presented as probabilities of a compound being active (Pa) or inactive (Pi) for a particular biological activity. scispace.com

For a series of rhamnopyranoside esters, PASS predictions indicated a higher probability of antifungal activity compared to antibacterial activity. banglajol.infoscispace.com For example, the Pa values for antifungal activity were in the range of 0.66 < Pa < 0.70, while for antibacterial activity, they were 0.53 < Pa < 0.54. banglajol.info These in silico predictions were often in good agreement with the results of in vitro antimicrobial assays. nih.gov

PASS analysis has also been used to evaluate the potential of rhamnopyranoside esters as anticarcinogenic agents. nih.govscispace.com The predicted anticarcinogenic probabilities for some of these esters were found to be better than that of the standard drug nystatin. nih.gov For instance, the introduction of two stearoyl groups into the rhamnopyranoside skeleton increased the anticarcinogenic potential. nih.gov

Table 2: PASS Prediction for Biological Activities of Rhamnopyranoside Esters

| Biological Activity | Probability of being Active (Pa) | Reference |

| Antifungal | 0.54 < Pa < 0.73 | scispace.com |

| Antibacterial | 0.46 < Pa < 0.61 | scispace.com |

| Anticarcinogenic | 0.34 < Pa < 0.77 | scispace.com |

| Antioxidant | 0.33 < Pa < 0.56 | scispace.com |

Pharmacokinetic and Drug-Likeness Predictions (ADMET)

In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component in the early stages of drug discovery, offering a way to predict the pharmacokinetic profile of a compound and reduce the likelihood of late-stage failures. Various computational studies have been conducted on this compound and its derivatives to evaluate their potential as drug candidates.

The ADMET properties of this compound and its acylated analogues have been investigated using online tools such as pkCSM and SwissADME. banglajol.infoscispace.com These platforms predict a range of pharmacokinetic parameters. For instance, studies on various rhamnopyranoside esters have shown that their gastrointestinal (GI) absorption can be high, although it may decrease with an increase in the length of the acyl chain. banglajol.info The blood-brain barrier (BBB) permeability and central nervous system (CNS) permeability of some rhamnopyranoside esters have been found to be comparable to the antifungal drug fluconazole. scispace.com

Drug-likeness is another crucial aspect evaluated in these computational studies. It assesses whether a compound possesses properties that would make it a likely drug candidate. The "Lipinski's rule of five" is a fundamental criterion for orally administered drugs, and rhamnopyranoside derivatives have been evaluated for their compliance with this rule. ufms.br The SwissADME tool is frequently used to calculate various drug-likeness properties, including the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). banglajol.info The TPSA is a good indicator of drug transport characteristics, with values below 140 Ų being generally favorable. banglajol.info For some synthesized rhamnopyranoside esters, the TPSA values were found to be within the acceptable range (below 86 Ų). banglajol.info

Furthermore, the drug-likeness scores of rhamnopyranoside derivatives have been determined using methods like Molsoft's chemical fingerprints, with some compounds showing moderate scores. banglajol.inforesearchgate.net It is also important to screen for Pan-Assay Interference Compounds (PAINS), which are molecules that can lead to false-positive results in high-throughput screening. Encouragingly, several synthesized rhamnopyranoside esters did not violate the PAINS filter. banglajol.info

Table 1: Predicted ADMET Properties of Selected this compound Analogues

| Compound | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeability | CNS Permeability | PAINS Alert | Reference |

| Methyl 3-O-(3-chlorobenzoyl)-α-L-rhamnopyranoside | High | Data Not Available | Data Not Available | 0 | banglajol.info |

| Methyl 3-O-(3-chlorobenzoyl)-2,4-di-O-lauroyl-α-L-rhamnopyranoside | Low | Data Not Available | Data Not Available | 0 | banglajol.info |

| Rhamnopyranoside Esters (general) | Good to Excellent | Comparable to fluconazole | Comparable to fluconazole | Data Not Available | scispace.com |